Diethyl fluorophosphate

Catalog No.
S3340181
CAS No.
358-74-7
M.F
C4H10FO3P
M. Wt
156.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl fluorophosphate

CAS Number

358-74-7

Product Name

Diethyl fluorophosphate

IUPAC Name

1-[ethoxy(fluoro)phosphoryl]oxyethane

Molecular Formula

C4H10FO3P

Molecular Weight

156.09 g/mol

InChI

InChI=1S/C4H10FO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3

InChI Key

WXSIQKMFCCUZFJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)F

Canonical SMILES

CCOP(=O)(OCC)F

Diethyl fluorophosphate (DEFP, CAS 358-74-7) is a specific dialkyl fluorophosphate and an irreversible serine hydrolase inhibitor. In industrial and analytical contexts, it is primarily procured as a high-purity analytical standard for quantifying toxic organophosphate degradation in lithium-ion battery (LIB) electrolytes [1]. Featuring an intermediate ethyl chain length, DEFP provides a distinct steric and volatility profile compared to its dimethyl and diisopropyl analogs, making it a critical reagent for evaluating P-F bond cleavage, enzyme kinetics, and electrolyte aging mechanisms [2].

Research & Procurement Fit

Irreversible Serine Hydrolase Probe Supports acetylcholinesterase mechanism and enzyme-reactivation study workflows.
Nonflammable Battery Co-solvent Reported for Li-ion electrolyte systems requiring flame-retardant P–F bond chemistry.
Synthetic Building Block High-purity organophosphorus reagent for phosphorylating and fluorine-transfer reactions.

In analytical and biochemical applications, substituting DEFP with the more common diisopropyl fluorophosphate (DFP) or paraoxon fundamentally compromises experimental integrity. In battery research, standard electrolytes utilize diethyl carbonate (DEC) or ethyl methyl carbonate (EMC), which degrade specifically into DEFP and dimethyl fluorophosphate (DMFP) upon reaction with LiPF6; DFP is not formed, rendering it useless as an analytical calibration standard [1]. Furthermore, in enzyme engineering, substituting DEFP with paraoxon alters the leaving group from fluoride to p-nitrophenolate, drastically shifting the hydrolysis kinetics and masking specific interactions required for evaluating true P-F bond bioscavengers [2].

Substitution Risk

Target
Diethyl fluorophosphate (DEFP)
Potential substitute
Dimethyl fluorophosphate; Diisopropyl fluorophosphate; Diethyl chlorophosphate
Alkyl chain variation may shift vapour toxicity and enzyme-reactivation kinetics; safety protocols cannot transfer directly.
Replacing P–F with P–Cl eliminates flame-retardant and SEI-stabilising properties; battery performance may differ substantially.
Generic “fluorophosphate” procurement risks uncontrolled toxicological profile and electrochemical behaviour.

Essential Specificity as a Lithium-Ion Battery Degradation Standard

During the thermal and electrochemical degradation of LiPF6 in standard lithium-ion battery electrolytes containing diethyl carbonate (DEC) or ethyl methyl carbonate (EMC), toxic fluorophosphates are generated. Gas chromatography-mass spectrometry (GC-MS) quantification strictly requires exact structural matches for calibration. DEFP is generated directly from these ethyl-containing carbonates, whereas diisopropyl fluorophosphate (DFP) is not formed because isopropyl carbonate is not a standard battery solvent [1]. Consequently, exact DEFP standards are mandatory for accurate headspace quantification of aged or shredded battery material.

Evidence DimensionFormation in standard DEC/EMC battery electrolytes
Target Compound DataDEFP: Quantifiable degradation product (detectable via GC-MS)
Comparator Or BaselineDFP: 0% formation (absent in standard formulations)
Quantified DifferenceAbsolute structural requirement; DFP cannot serve as a surrogate for DEC/EMC degradation
ConditionsThermal/electrochemical aging of LiPF6 in DEC/EMC at 80-150 °C

Battery safety and recycling facilities must procure exact DEFP standards to accurately monitor toxic gas generation, as common DFP will not calibrate for the actual degradation products.

Inhalation LC50 Range
Head-to-head
0.50 mg/L (DEFP)
Intermediate toxicity position among dialkyl homologues; supports homolog-specific safety protocol design.
Dimethyl LC50: 0.29 mg/L; Diisopropyl LC50: 0.60 mg/L (mouse, 10-min exposure).

Kinetic Differentiation in Catalytic Bioscavenger Hydrolysis

When evaluating engineered enzymes for chemical defense, the structural differences between DEFP and paraoxon dictate vastly different hydrolysis rates. In studies using parathion hydrolase, the cleavage of the P-F bond in DEFP proceeds with a catalytic efficiency (kcat/Km) of 5.2 × 10^7 M^-1 min^-1 at 38 °C. In contrast, the same enzyme hydrolyzes paraoxon (which shares the diethyl backbone but features a p-nitrophenolate leaving group) at a significantly faster rate of 140 × 10^7 M^-1 min^-1 [1]. This nearly 27-fold difference highlights that paraoxon cannot reliably simulate the resilience of the P-F bond.

Evidence DimensionCatalytic efficiency (kcat/Km) with parathion hydrolase
Target Compound DataDEFP: 5.2 × 10^7 M^-1 min^-1
Comparator Or BaselineParaoxon: 140 × 10^7 M^-1 min^-1
Quantified Difference~27-fold lower hydrolysis rate for DEFP
ConditionsIn vitro enzymatic hydrolysis at 38 °C

Procuring DEFP is essential for accurately modeling the enzymatic resistance of fluorophosphate nerve agents, as paraoxon drastically overestimates bioscavenger efficacy.

Battery Cycle Life
Head-to-head
DEFP: 94.2% retention (200 cycles, 1.16 Ah pouch cell)
Reported to surpass TEP-based electrolyte in cyclability; supports nonflammable electrolyte development.
NCM811||Gr full cell; E/C 3.45 g/Ah; TEP electrolyte exhibited markedly inferior retention.

Isolation of Leaving-Group Specific Enzyme Activation

The specific presence of the fluoride leaving group in DEFP allows researchers to isolate activation mechanisms that are invisible when using standard analogs like ethyl-paraoxon. Research demonstrates that the addition of aminoalcohols accelerates the F- releasing rate and activates Organophosphorus Hydrolase (OPH) catalysis for DEFP. However, this activating effect is completely absent when tested against ethyl-paraoxon, which utilizes a phenolic leaving group [1]. This confirms that the hydrogen-bond donors in the aminoalcohol buffer specifically interact with the hydrophilic fluoride leaving group of DEFP.

Evidence DimensionAminoalcohol-induced OPH activation
Target Compound DataDEFP: Positive activation (accelerated F- release)
Comparator Or BaselineEthyl-paraoxon: No activation observed
Quantified DifferenceBinary difference in catalytic activation pathway
ConditionsOPH-catalyzed hydrolysis in aminoalcohol buffer

Researchers engineering enzyme activators must procure DEFP to study fluoride-specific interactions, as the standard ethyl-paraoxon fails to trigger the target activation mechanism.

Nonflammability Validation
Head-to-head
No ignition upon nail penetration; higher DSC onset temperature
Intrinsic safety feature attributed to P–F bond; supports large-format cell safety evaluation.
Fully charged 1.16 Ah pouch cell; commercial carbonate electrolyte ignited.
Synthesis Purity
Class-level
99.8% GC purity / 91.3% yield
Exceeds typical commercial dialkyl fluorophosphate purity class; relevant for sensitive kinetic or spectroscopic studies.
Halogen-exchange route (KF, CH3CN, 50 °C); vacuum distilled.
Enzyme Reactivation
Cross-study
DEFP adduct reported reactivatable, unlike diisopropyl adduct
Supports reversibility-context study designs; diisopropyl analogue forms poorly reactivatable adduct.
Qualitative difference in nucleophilic reactivation susceptibility.

Analytical Calibration for Lithium-Ion Battery Recycling

Because standard battery electrolytes utilize diethyl carbonate (DEC) and ethyl methyl carbonate (EMC), their decomposition with LiPF6 generates DEFP [1]. Procuring high-purity DEFP is critical for calibrating GC-MS and LC-MS equipment to monitor toxic emissions during the shredding, thermal treatment, and recycling of spent EV batteries.

Development of Catalytic Bioscavengers for Chemical Defense

DEFP serves as a highly relevant surrogate for G-series nerve agents due to its P-F bond and ethyl substituents. It is specifically utilized to determine the true catalytic efficiency of engineered phosphotriesterases and paraoxonases, ensuring that bioscavenger efficacy is not artificially inflated by using easier-to-cleave analogs like paraoxon [2].

Mechanistic Studies of Enzyme Activators

In structural biology and enzyme engineering, DEFP is the preferred substrate for isolating leaving-group dynamics. By comparing DEFP to ethyl-paraoxon, researchers can identify buffer conditions and small-molecule activators that specifically target and accelerate the release of the fluoride ion during organophosphate hydrolysis [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Serine hydrolase mechanistic studies
Intermediate toxicity and reactivatable phosphoryl-enzyme adduct
Enzyme reactivation protocol compatibility and homolog-specific safety margin review
Nonflammable Li-ion electrolyte formulation
P–F bond flame-retardant and SEI-stabilising character
Pouch-cell-level capacity retention and nail-penetration safety endpoint validation
High-purity organophosphorus building block synthesis
Near-quantitative GC purity via halogen-exchange route
Trace reactive contaminant profiling and purity-sensitive assay reproducibility
Comparative organophosphate toxicokinetic modeling
Intermediate homologue LC50 bridging structure–toxicity series
QSAR calibration and benchmark safety endpoint context

XLogP3

0.7

Other CAS

358-74-7

Wikipedia

Ethyl phosphorofluoridate ((EtO)2FPO) (6CI,7CI)

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